

# FT-IR spectroscopy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde functional groups

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-hydroxy-4-(hydroxymethyl)benzaldehyde
CAS No.:	156605-23-1
Cat. No.:	B1212545

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An In-Depth Comparative Guide to the FT-IR Spectroscopy of **2-hydroxy-4-(hydroxymethyl)benzaldehyde**

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the functional group characteristics of **2-hydroxy-4-(hydroxymethyl)benzaldehyde** using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, robust experimental protocols, and the fundamental rationale behind the observed spectral features. Our objective is to provide a self-validating framework for the structural elucidation of this and similar multifunctional aromatic compounds.

## The Analytical Imperative: Why FT-IR for Multifunctional Molecules?

In the landscape of pharmaceutical development and materials science, the precise confirmation of molecular structure is non-negotiable. **2-hydroxy-4-(hydroxymethyl)benzaldehyde** presents a unique analytical challenge due to its combination of three distinct functional groups on an aromatic scaffold: a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an aromatic aldehyde.

FT-IR spectroscopy is an exceptionally powerful and rapid technique for this purpose. It probes the vibrational modes of covalent bonds, providing a distinct "fingerprint" of the functional groups present in a molecule.<sup>[1]</sup> Unlike other methods that might focus on the overall molecular framework, FT-IR offers direct evidence for the presence, and often the electronic environment, of these specific chemical moieties. This guide will dissect the FT-IR spectrum of **2-hydroxy-4-(hydroxymethyl)benzaldehyde**, explaining the origin of each key absorption band.

Below is the molecular structure of interest, highlighting the functional groups that are the focus of our FT-IR analysis.

Caption: Molecular structure of **2-hydroxy-4-(hydroxymethyl)benzaldehyde**.

## Deconstructing the Spectrum: A Functional Group Analysis

The FT-IR spectrum of an organic molecule is a superposition of the absorptions from all its constituent parts.<sup>[2]</sup> We can logically dissect the expected spectrum of **2-hydroxy-4-(hydroxymethyl)benzaldehyde** into four key regions corresponding to its primary functionalities.

### The Hydroxyl (O-H) Stretching Region (3600-3200 $\text{cm}^{-1}$ )

This molecule possesses two distinct hydroxyl groups: one phenolic and one alcoholic. In a condensed phase (solid or neat liquid), both will be involved in extensive intermolecular and potentially intramolecular hydrogen bonding. This has a profound effect on the spectrum.

- Vibrational Mode: O-H stretching.
- Expected Appearance: A very broad and intense absorption band spanning from approximately  $3500 \text{ cm}^{-1}$  to  $3200 \text{ cm}^{-1}$ .<sup>[3]</sup> The breadth of the peak is a direct consequence

of the diverse hydrogen-bonding environments, which creates a continuum of bond strengths and, therefore, a continuum of absorption frequencies.[4] It is often difficult to resolve the individual contributions of the phenolic and alcoholic protons into separate peaks within this broad envelope.

## The C-H Stretching Region (3100-2700 $\text{cm}^{-1}$ )

This region contains crucial diagnostic peaks for both the aromatic ring and the aldehyde group.

- **Aromatic C-H Stretch:** Weak to medium sharp peaks are expected above 3000  $\text{cm}^{-1}$  (typically 3100-3020  $\text{cm}^{-1}$ ), characteristic of C-H bonds where the carbon is  $\text{sp}^2$  hybridized. [5]
- **Aliphatic C-H Stretch:** The  $-\text{CH}_2-$  group in the hydroxymethyl moiety will exhibit symmetric and asymmetric stretching vibrations just below 3000  $\text{cm}^{-1}$ , typically in the 2960-2850  $\text{cm}^{-1}$  range.[5]
- **Aldehydic C-H Stretch (Key Diagnostic Feature):** The aldehyde C-H bond is weakened by the adjacent electron-withdrawing carbonyl oxygen.[6] This shifts its stretching frequency lower than other C-H bonds, resulting in one or two characteristic, medium-intensity peaks between 2850  $\text{cm}^{-1}$  and 2700  $\text{cm}^{-1}$ . [7][8] Often, a distinct peak is observed around 2720  $\text{cm}^{-1}$ , which is a highly reliable indicator of an aldehyde functional group.[7]

## The Carbonyl (C=O) and Aromatic (C=C) Region (1750-1450 $\text{cm}^{-1}$ )

This region is dominated by the strong carbonyl stretch and the characteristic aromatic ring vibrations.

- **Aldehyde C=O Stretch:** The C=O stretching vibration in aldehydes gives rise to one of the most intense peaks in the entire spectrum.[1] For an aromatic aldehyde, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde.[6] Therefore, a strong, sharp peak is expected in the range of 1710-1685  $\text{cm}^{-1}$ . [6][9]

- Aromatic C=C Stretches: The benzene ring itself has characteristic stretching vibrations that typically appear as a pair of sharp, medium-intensity peaks between  $1600\text{ cm}^{-1}$  and  $1450\text{ cm}^{-1}$ .<sup>[3]</sup>

## The Fingerprint Region ( $< 1450\text{ cm}^{-1}$ )

This lower-wavenumber region is dense with complex vibrations, including C-O stretching and C-H bending modes. While challenging to assign each peak individually, key absorptions can be identified.

- C-O Stretching: The molecule has two C-O single bonds. The phenolic C-O stretch is typically strong and found around  $1220\text{ cm}^{-1}$ .<sup>[10]</sup> The C-O stretch of the primary alcohol in the hydroxymethyl group is also strong and expected around  $1050\text{ cm}^{-1}$ .<sup>[4]</sup>
- Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds are found between  $900\text{-}675\text{ cm}^{-1}$  and are diagnostic of the substitution pattern on the ring.

## Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key FT-IR absorption bands for **2-hydroxy-4-(hydroxymethyl)benzaldehyde**, providing a clear reference for spectral analysis.

Vibrational Mode	Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Expected Intensity	Supporting Rationale / Reference
O-H Stretch	Phenolic & Alcoholic -OH	3500 - 3200	Strong, Broad	Hydrogen bonding creates a broad envelope.[3][4]
C-H Stretch	Aromatic (=C-H)	3100 - 3020	Weak to Medium, Sharp	sp <sup>2</sup> C-H bond vibration.[5]
C-H Stretch	Aliphatic (-CH <sub>2</sub> -)	2960 - 2850	Medium, Sharp	sp <sup>3</sup> C-H bond vibration.[5]
C-H Stretch	Aldehydic (O=C-H)	2850 - 2700	Medium, Sharp (often 2 peaks)	Diagnostic for aldehydes, often a key peak near 2720 cm <sup>-1</sup> . [7][8]
C=O Stretch	Aromatic Aldehyde	1710 - 1685	Very Strong, Sharp	Conjugation lowers frequency from saturated aldehydes.[1][6]
C=C Stretch	Aromatic Ring	1600 - 1450	Medium to Strong, Sharp	Characteristic benzene ring vibrations.[3]
C-O Stretch	Phenol	~1220	Strong, Sharp	Phenolic C-O bond vibration. [10]
C-O Stretch	Primary Alcohol	~1050	Strong, Sharp	Alcoholic C-O bond vibration.[4]

## Comparative Analysis: Isolating the Hydroxymethyl Signature

To truly understand the contribution of each functional group, a comparative analysis against a simpler, related molecule is invaluable. We will compare the expected spectrum of our target molecule with that of 2-hydroxybenzaldehyde (salicylaldehyde). Salicylaldehyde contains the phenolic hydroxyl and the aromatic aldehyde but lacks the hydroxymethyl group at the 4-position.

This comparison allows us to isolate the spectral features unique to the  $\text{-CH}_2\text{OH}$  group.

Vibrational Mode	2-hydroxy-4-(hydroxymethyl)benzaldehyde	2-hydroxybenzaldehyde (Salicylaldehyde)	Key Difference & Rationale
O-H Stretch	Very Broad Band (3500-3200 $\text{cm}^{-1}$ )	Broad Band (3400-3200 $\text{cm}^{-1}$ )[11]	The target molecule's O-H band may be broader due to contributions from two different types of hydroxyl groups (phenolic and alcoholic) leading to more complex hydrogen bonding.
Aliphatic C-H Stretch	Present (2960-2850 $\text{cm}^{-1}$ )	Absent	This is a definitive point of differentiation. The presence of these peaks confirms the -CH <sub>2</sub> - group.
C=O Stretch	Strong, Sharp (1710-1685 $\text{cm}^{-1}$ )	Strong, Sharp (~1680 $\text{cm}^{-1}$ )[9]	The C=O frequencies will be very similar as both are conjugated aromatic aldehydes. Minor shifts may occur due to the electronic effect of the para-substituent.
Phenolic C-O Stretch	Strong, Sharp (~1220 $\text{cm}^{-1}$ )	Strong, Sharp (~1200-1250 $\text{cm}^{-1}$ )	Both molecules will show this peak.
Alcoholic C-O Stretch	Present (Strong, ~1050 $\text{cm}^{-1}$ )	Absent	This is the second definitive marker. The presence of a strong band around 1050 $\text{cm}^{-1}$ is clear evidence for the primary alcohol

of the hydroxymethyl  
group.[4]

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This comparative approach provides a self-validating system. The identification of **2-hydroxy-4-(hydroxymethyl)benzaldehyde** is confirmed not just by the presence of all its expected peaks, but also by the appearance of specific bands (aliphatic C-H and alcoholic C-O stretches) that are absent in a closely related precursor or alternative.

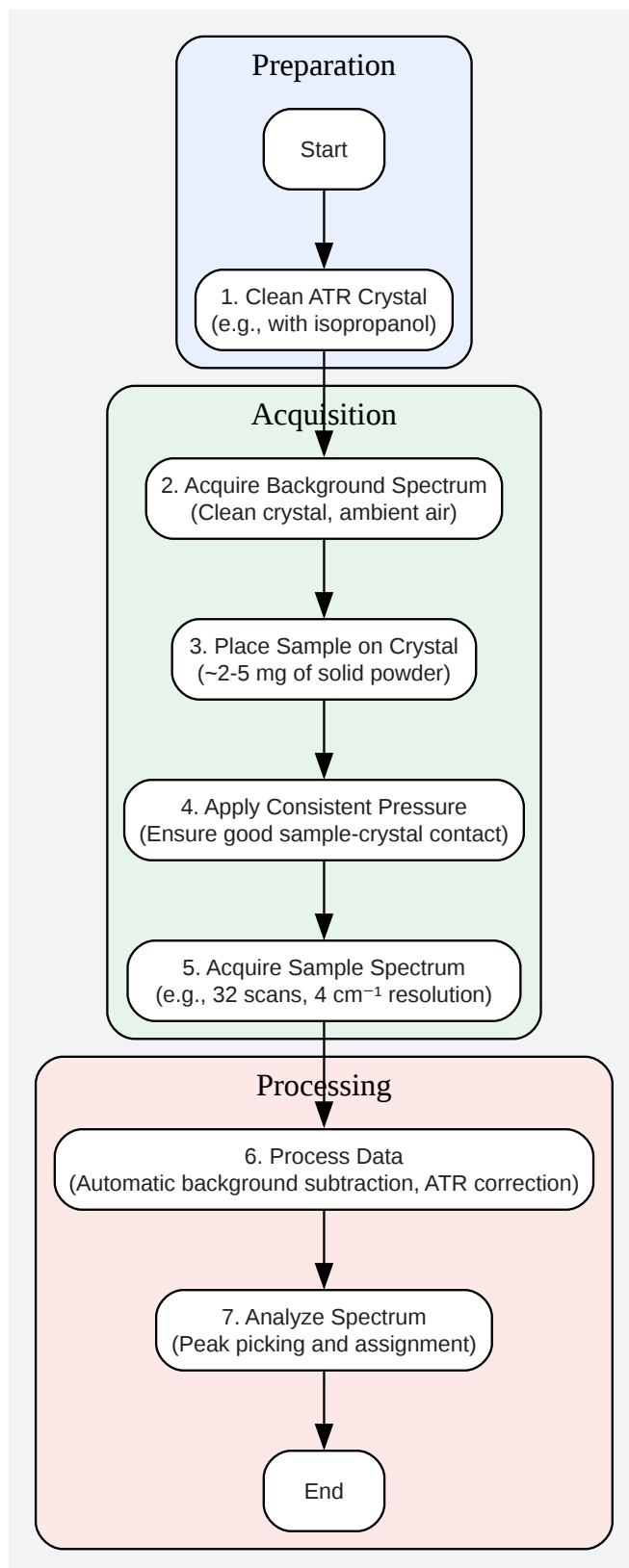
## Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a solid sample like **2-hydroxy-4-(hydroxymethyl)benzaldehyde** using Attenuated Total Reflectance (ATR), which has become a dominant method due to its minimal sample preparation.[12][13]

### Rationale for Choosing ATR

Attenuated Total Reflectance (ATR) is selected for its simplicity, speed, and the high quality of spectra produced for solid powders.[14] It eliminates the need for laborious sample preparation techniques like creating KBr pellets, which can introduce atmospheric moisture contamination.[15] The IR beam only penetrates a few microns into the sample, making it ideal for strongly absorbing materials.[14][16]

### Step-by-Step ATR-FTIR Workflow



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Caption: Standard workflow for sample analysis using ATR-FT-IR.

### Detailed Steps:

- **Instrument Preparation:** Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H<sub>2</sub>O and CO<sub>2</sub> interference.[17]
- **ATR Crystal Cleaning:** The ATR crystal (commonly diamond or germanium) must be impeccably clean.[15] Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol and allow it to dry completely.
- **Background Scan:** With the clean, dry crystal in place and the pressure arm disengaged, acquire a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[18]
- **Sample Application:** Place a small amount (typically 1-5 mg) of the **2-hydroxy-4-(hydroxymethyl)benzaldehyde** powder onto the center of the ATR crystal.
- **Apply Pressure:** Engage the pressure arm to apply firm, consistent pressure, compressing the powder against the crystal. Good contact is essential for generating a strong evanescent wave interaction and producing a high-quality spectrum.[15]
- **Sample Scan:** Acquire the sample spectrum. Typical parameters for a high-quality spectrum are 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- **Data Processing and Analysis:** The instrument software will automatically perform the background subtraction. An "ATR correction" algorithm may also be applied to adjust the relative peak intensities to better match those of a traditional transmission spectrum. The resulting spectrum is now ready for peak identification and interpretation as outlined in Sections 2 and 4.
- **Cleaning:** After analysis, retract the pressure arm, and carefully clean the sample off the crystal surface using a suitable solvent and swab.

## Conclusion

FT-IR spectroscopy provides a definitive and information-rich method for the structural verification of **2-hydroxy-4-(hydroxymethyl)benzaldehyde**. By systematically analyzing the spectrum, one can confidently identify the signature absorptions of the phenolic, alcoholic, and aromatic aldehyde functional groups. The key diagnostic peaks include the broad O-H stretch ( $3500\text{-}3200\text{ cm}^{-1}$ ), the sharp and very strong conjugated C=O stretch ( $1710\text{-}1685\text{ cm}^{-1}$ ), the unique aldehydic C-H stretches ( $2850\text{-}2700\text{ cm}^{-1}$ ), and the distinct C-O stretching vibrations for the phenol ( $\sim 1220\text{ cm}^{-1}$ ) and primary alcohol ( $\sim 1050\text{ cm}^{-1}$ ).

Furthermore, by employing a comparative analysis against a structurally similar molecule like salicylaldehyde, the unique contributions of the hydroxymethyl group—namely the aliphatic C-H and primary alcohol C-O stretches—can be unambiguously isolated. This comparative approach, combined with a robust experimental protocol such as the ATR-FTIR method described herein, exemplifies a rigorous, evidence-based approach to chemical characterization essential in modern research and development.

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- To cite this document: BenchChem. [FT-IR spectroscopy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde functional groups]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212545/docs#ft-ir-spectroscopy-of-2-hydroxy-4-hydroxymethyl-benzaldehyde-functional-groups>]

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